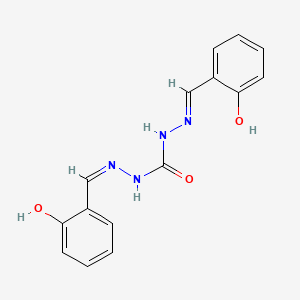
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- is a chemical compound with the molecular formula C15H14N4O3 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a carbonic dihydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- typically involves the reaction of carbonic dihydrazide with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits biological activities, including antifungal, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
作用机制
The mechanism of action of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can interact with cellular components, leading to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Carbonic dihydrazide, bis((2-hydroxyimino)-1-methylpropylidene): This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
N’‘,N’‘’-Bis((E)-(2-hydroxyphenyl)methylene)carbonohydrazide: Another similar compound with variations in the hydroxyphenyl groups.
Uniqueness
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- stands out due to its specific structure, which allows for the formation of stable metal complexes with unique properties
属性
CAS 编号 |
6638-49-9 |
|---|---|
分子式 |
C15H14N4O3 |
分子量 |
298.30 g/mol |
IUPAC 名称 |
1,3-bis[(E)-(2-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H14N4O3/c20-13-7-3-1-5-11(13)9-16-18-15(22)19-17-10-12-6-2-4-8-14(12)21/h1-10,20-21H,(H2,18,19,22)/b16-9+,17-10+ |
InChI 键 |
MRETZGWZOKFPDX-CZCYGEDCSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2O)O |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N/N=C/C2=CC=CC=C2O)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2O)O |
同义词 |
salicylaldehyde carbohydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















